Product packaging for Imidazo[1,2-a]pyridine-2-acetamide(Cat. No.:CAS No. 21755-36-2)

Imidazo[1,2-a]pyridine-2-acetamide

Cat. No.: B12981128
CAS No.: 21755-36-2
M. Wt: 175.19 g/mol
InChI Key: MZRBUOJGSRDZII-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-2-acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyridine structure are recognized as a "privileged scaffold" due to their wide range of biological activities and presence in several marketed drugs . This acetamide derivative serves as a key intermediate for researchers exploring new therapeutic agents. Its primary research applications include the investigation of novel antimicrobials and antitubercular agents. Hybrid molecules incorporating this scaffold have shown promising in vitro inhibitory activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Furthermore, imidazo[1,2-a]pyridine amides (IPAs) are a prominent class in anti-tuberculosis (TB) research, with analogues like Telacebec (Q203) currently in clinical trials . These compounds often act by inhibiting the QcrB subunit of the cytochrome bcc complex, a critical target in the Mycobacterium tuberculosis oxidative phosphorylation pathway, disrupting energy generation and demonstrating potential against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The scaffold's versatility also allows for its use in synthesizing more complex molecular architectures, such as peptidomimetics, via multicomponent reactions, enabling the rapid exploration of chemical space for biological activity . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B12981128 Imidazo[1,2-a]pyridine-2-acetamide CAS No. 21755-36-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21755-36-2

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetamide

InChI

InChI=1S/C9H9N3O/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13)

InChI Key

MZRBUOJGSRDZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)N

Origin of Product

United States

The Imidazo 1,2 a Pyridine Scaffold: a Cornerstone in Drug Discovery

The imidazo[1,2-a]pyridine (B132010) core, a fused bicyclic system comprising an imidazole (B134444) ring fused to a pyridine (B92270) ring, is a structural motif of considerable interest in medicinal chemistry. ontosight.aichemrxiv.org Its significance stems from its versatile biological activity, with derivatives exhibiting a broad range of pharmacological properties. chemrxiv.org This scaffold is a key component in several commercially available drugs, underscoring its clinical relevance. researchgate.net

The unique electronic and structural features of the imidazo[1,2-a]pyridine nucleus allow for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. This adaptability has made it a fertile ground for the development of novel therapeutic agents targeting a wide array of diseases.

Imidazo 1,2 a Pyridine 2 Acetamide Derivatives: a Focused Research Frontier

The rationale for the intensive research focus on imidazo[1,2-a]pyridine-2-acetamide derivatives is multifaceted. The acetamide (B32628) moiety at the 2-position of the imidazo[1,2-a]pyridine (B132010) core has been shown to be a critical pharmacophore, significantly influencing the biological activity of the resulting compounds. This specific substitution pattern has given rise to derivatives with potent and selective activities against various biological targets.

Notably, research has highlighted the potential of these derivatives as potent inhibitors of key signaling pathways implicated in cancer and inflammation. For instance, studies have demonstrated their ability to target kinases such as PI3K, Akt, and mTOR, which are often dysregulated in cancerous cells. nih.govacs.orgnih.gov Furthermore, their anti-inflammatory properties are being actively investigated, with some derivatives showing promising inhibition of cyclooxygenase (COX) enzymes. researchgate.netresearchgate.netresearchgate.net

The Research Landscape of Imidazo 1,2 a Pyridine 2 Acetamide

Impact of Substituent Modifications on Biological Activities

The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic ring and by altering the acetamide side chain.

The nature and position of substituents on the fused imidazo[1,2-a]pyridine ring are critical determinants of biological activity. Key positions that have been extensively studied include C2, C6, and the addition of methyl groups.

The C6 position has been identified as a privileged site for modification. nih.gov For instance, in a series of compounds designed as antituberculosis agents, the introduction of a 6-chloro group along with a 2-ethyl substituent resulted in a derivative with significantly improved potency against both extracellular and intracellular Mycobacterium tuberculosis. nih.gov This highlights the positive impact of a halogen at this position. Further studies on imidazo[1,2-a]pyridine-based PI3Kα inhibitors also showed that the imidazo[1,2-a]pyridine moiety is a key pharmacodynamic group for inhibiting cancer cell growth. nih.govnih.gov

The addition of a methyl group , for example at the C6 position, has been shown to be beneficial in certain contexts. In a class of 5-lipoxygenase (5-LO) inhibitors, a derivative featuring a 6-methyl and a 2-(4-morpholinophenyl) group was identified as a potent inhibitor, suggesting the methyl group contributes favorably to the interaction with the enzyme. nih.gov

Table 1: Impact of Imidazo[1,2-a]pyridine Ring Substitutions on Biological Activity

PositionSubstituentTarget/ActivityObservationReference
C6 ChloroAntituberculosisSignificantly improved potency against M. tuberculosis. nih.gov
C2 Aryl (phenyl)Antiviral (HCMV)Activity is strongly influenced by the nature of the C2 substituent. nih.gov
C2 Aryl (phenyl)AntioxidantElectron-donating groups on the phenyl ring enhance activity. arkat-usa.org
C6 Methyl5-Lipoxygenase InhibitionContributes to potent inhibitory activity (IC₅₀ = 0.16 μM). nih.gov

Modifications to the acetamide side chain at the C3 position, including substitutions on the amide nitrogen (N-substitution) and the use of larger arylacetamides, are crucial for optimizing activity.

N-substitution on the acetamide nitrogen can drastically alter the compound's properties. For example, in the development of antituberculosis agents based on the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, N-benzylcarboxamide showed potent activity, whereas tertiary carboxamides led to a loss of activity. nih.gov This indicates that the nature of the N-substituent is critical for target engagement. A series of novel amide derivatives were synthesized and evaluated for nematicidal and antibacterial activities, with some compounds showing better efficacy than the commercial nematicide fosthiazate. nih.gov

The replacement of a simple acetamide with more complex arylacetamides can introduce new interaction points and modulate the molecule's physicochemical properties. The synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics, where the acetamide is part of a larger, more complex structure, has been explored. beilstein-journals.org These hybrid molecules aim to combine the favorable properties of the imidazo[1,2-a]pyridine core with the diverse functionality of peptide-like structures. beilstein-journals.org

Table 2: Effect of Acetamide Moiety Variations on Biological Activity

ModificationExampleTarget/ActivityObservationReference
N-Substitution N-BenzylcarboxamideAntituberculosisPotent activity (MIC₈₀, 0.045 μM). nih.gov
N-Substitution Tertiary CarboxamideAntituberculosisAbolished activity. nih.gov
Arylacetamides PeptidomimeticsAntibacterialSynthesis of hybrid molecules with potential antibacterial activity. beilstein-journals.org
N-Substitution Various amidesNematicidal/AntibacterialCertain derivatives showed superior activity to commercial agents. nih.gov

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods are indispensable tools for deciphering the complex SAR of this compound derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling provide insights that guide the rational design of new, more potent compounds.

Molecular docking studies have been employed to understand how these derivatives interact with their biological targets. For instance, docking of imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives into the InhA enzyme, a target in M. tuberculosis, suggested a possible mode of action, although these compounds were weaker than their 3-carboxamide counterparts. nih.gov In another study, docking was used to probe the binding of novel inhibitors to 5-lipoxygenase, helping to rationalize the observed SAR. nih.gov Similarly, computational studies were integral in identifying a series of imidazo[1,2-a]pyridine derivatives as inhibitors of autotaxin (ATX), with a cocrystal structure confirming a novel binding mode predicted by docking. nih.gov

QSAR models provide mathematical correlations between the chemical structures of compounds and their biological activities. These models can predict the activity of yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts. While specific QSAR studies on the this compound core are part of broader research, the general approach is widely applied to the larger imidazo[1,2-a]pyridine class to guide the design of inhibitors for targets like PI3K/mTOR and Nek2. nih.govacs.org These computational approaches, when combined with experimental data, create a powerful feedback loop for the efficient discovery and optimization of new therapeutic agents.

Preclinical Biological Activity Investigations of Imidazo 1,2 a Pyridine 2 Acetamide Derivatives

Antimicrobial Activities

Imidazo[1,2-a]pyridine-2-acetamide derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antituberculosis effects. nih.govnih.gov

Antibacterial Efficacy and Spectrum

Studies have shown that certain imidazo[1,2-a]pyridine (B132010) derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their in vitro antibacterial activity against various strains, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.netderpharmachemica.com One particular compound, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide, showed significant activity against Bacillus subtilis. researchgate.net Another study reported the synthesis of imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine chalcone (B49325) derivatives and their evaluation against E. coli, P. aeruginosa, and S. aureus. The results indicated that the imidazo[1,2-a]pyrimidine chalcones generally displayed better activity than their imidazo[1,2-a]pyridine counterparts. derpharmachemica.com

Derivative TypeTarget BacteriaKey FindingsReference
N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126)Bacillus subtilisPossessed high activity, with a wider zone of inhibition compared to other synthesized compounds. researchgate.net
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, Streptococcus pyogenesShowed excellent to good activity compared to imidazo[1,2-a]pyridine chalcone derivatives. derpharmachemica.com
Phenylimidazo[1,2-a]pyridine-chromene derivativesModel bacteriaDemonstrated potential as effective druggable antibacterial agents. researchgate.net
Imidazo[4,5-b]pyridine derivativesBacillus cereus, E. coliShowed inhibitory activity, with B. cereus being more sensitive than E. coli. mdpi.com

Antifungal Efficacy

The antifungal potential of imidazo[1,2-a]pyridine derivatives has been investigated against various fungal pathogens, most notably Candida albicans. scirp.org A study on new hydrazide hydrazone derivatives of imidazo[1,2-a]pyridine showed that their antifungal activity against a fluconazole-resistant strain of C. albicans varied based on the substituent on the phenyl ring. Specifically, derivatives with weakly electron-donating or electron-withdrawing groups, such as methylated and brominated derivatives, were found to be the most active. Another research effort synthesized ten new derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone and evaluated their activity against a resistant strain of Candida albicans, with four compounds showing promising results. scirp.org Furthermore, novel TOSMIC tethered imidazo[1,2-a]pyridine compounds have been explored as potential antifungal drug candidates. researchgate.net

Derivative TypeTarget FungiKey FindingsReference
Hydrazide hydrazonesFluconazole-resistant Candida albicansMethylated and brominated derivatives were the most potent.
3-Imidazo[1,2-a]pyridinyl-1-arylpropenoneResistant Candida albicansFour out of ten synthesized compounds showed notable activity. scirp.org
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrileCandida parapsilosisExhibited antifungal activity with MIC values ranging from 19.36 µM to 89.38 µM.
TOSMIC tethered imidazo[1,2-a]pyridinesFungal strainsDesigned and synthesized to explore their antifungal potential. researchgate.net

Antituberculosis Activity

A significant area of research has been the evaluation of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Several studies have reported the synthesis and potent anti-tuberculosis activity of various derivatives. nih.govacs.orgrsc.orgnih.govrsc.org Novel imidazo[1,2-a]pyridinecarboxamide derivatives have been identified as potent agents against both susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govacs.org These compounds are believed to act by inhibiting QcrB, a component of the cytochrome bc1 complex. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in guiding the design of these potent antitubercular agents. rsc.org

Derivative TypeTargetKey FindingsReference
Imidazo[1,2-a]pyridinecarboxamidesM. tuberculosis (H37Rv, MDR, XDR strains)Compounds 15 and 16 showed excellent activity with MIC values as low as 0.05 µM. nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating, nonreplicating, MDR, and XDR Mtb strainsSeven agents had MIC90 values ≤1 μM against various tuberculosis strains. acs.org
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-sensitive and MDR Mtb strainsShowed excellent in vitro activity (MIC90, 0.069–0.174 μM) against DS Mtb. nih.gov

Antiviral Properties

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses including Human Immunodeficiency Virus (HIV) and influenza viruses. nih.govnih.gov The synthesis and evaluation of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain revealed their anti-HIV activity. nih.gov Structure-activity relationship studies identified hydrophobicity as a key factor for this activity. nih.gov More recently, an imidazo[1,2-a]pyrazine (B1224502) derivative, A4, was identified as a potent and broad-spectrum anti-influenza agent, effective even against oseltamivir-resistant strains. nih.gov This compound was found to directly bind to the viral nucleoprotein, preventing its nuclear accumulation. nih.gov

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of imidazo[1,2-a]pyridine derivatives have been well-documented. nih.govnih.govnih.govresearchgate.net A novel derivative, MIA, was shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov Another study investigated the analgesic and antipyretic activities of 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), finding it to be more potent than indomethacin (B1671933) and morphine in several experimental models of pain. nih.gov Furthermore, research into imidazo[1,2-a]pyridine carboxylic acid derivatives has demonstrated their ability to reduce inflammation in in vivo models. researchgate.net Some derivatives have also been identified as selective COX-2 inhibitors. researchgate.net

Anticonvulsant and Anxiolytic Potential

The central nervous system effects of imidazo[1,2-a]pyridine derivatives have been explored, revealing their potential as anticonvulsant and anxiolytic agents. nih.govresearchgate.netgoogle.commdpi.com Several series of imidazo[1,2-a]pyridines carrying different biologically active pharmacophores were synthesized and screened for their in vivo anticonvulsant activity, with some compounds displaying potent effects without significant toxicity. nih.gov The anxiolytic profile of certain imidazo[1,2-a]pyridine derivatives has also been evaluated in behavioral tests in mice. researchgate.net The mechanism of action for some of these compounds is suggested to involve modulation of the GABA-A receptor complex. google.commdpi.com

Antiprotozoal and Anthelmintic Activities

The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated notable potential in combating parasitic diseases. Research has highlighted their activity against various protozoan and helminthic pathogens.

Derivatives of imidazo[1,2-a]pyridine have been investigated for their antiprotozoal effects, with some showing activity against Plasmodium falciparum, the parasite responsible for malaria. arkat-usa.orgnih.gov Additionally, the anthelmintic properties of this class of compounds have been recognized, with early studies demonstrating their efficacy against helminths like Trichostrongyloidea in sheep. nih.govacs.org While these findings underscore the potential of the imidazo[1,2-a]pyridine scaffold as a source of anti-parasitic agents, specific studies focusing solely on the antiprotozoal and anthelmintic activities of this compound derivatives are not extensively detailed in the reviewed literature. The general activity of the parent scaffold, however, suggests that this specific chemical space warrants further investigation for these applications.

Potential in Other Therapeutic Areas

Beyond their anti-infective properties, this compound derivatives have been explored for a range of other therapeutic applications, demonstrating a wide scope of biological interactions.

The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to metabolic disorders, with some compounds being investigated for their antidiabetic properties. nih.gov While direct studies on this compound for this activity are not prominent in the available literature, the broader class of imidazo[1,2-a]pyridines has shown promise in this area. Further research is needed to specifically elucidate the antidiabetic potential of the acetamide (B32628) derivatives.

A significant area of investigation for imidazo[1,2-a]pyridine derivatives is their ability to inhibit key enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease. Specifically, their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a focus of research. nih.gov

Derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their anticholinesterase activity. nih.govresearchgate.net For instance, a series of imidazo[1,2-a]pyridine-based compounds with a biphenyl (B1667301) side chain demonstrated notable AChE inhibition, with one compound exhibiting an IC50 value of 79 µM. nih.gov Another derivative with a 3,4-dichlorophenyl side chain was identified as a potent BChE inhibitor with an IC50 value of 65 µM. nih.gov The inhibitory effects of these compounds were further supported by computational molecular docking studies, which indicated that they likely bind to the peripheral anionic sites of AChE and the acyl pocket of BChE. nih.gov

More specifically, imidazo[1,2-a]pyridine-Mannich bases have been designed and synthesized, with some showing potent anti-cholinesterase activity. researchgate.netscilit.com One naphthalene-substituted compound, in particular, exhibited significant inhibition of both AChE and BChE with IC50 values of 57.75 nM and 99.0 nM, respectively. researchgate.netscilit.com While these studies highlight the potential of the broader imidazo[1,2-a]pyridine class, specific investigations into the acetylcholinesterase and butyrylcholinesterase inhibitory activity of this compound derivatives are an area for future research. The selective inhibition of BChE, in particular, is considered a promising strategy for ameliorating symptoms in patients with Alzheimer's disease. nih.govnih.gov

Imidazo[1,2-a]pyridine derivatives have been identified as modulators of several important receptors in the central nervous system. Many compounds within this class are known to interact with GABA-A receptors and are sometimes referred to as "nonbenzodiazepines" due to their similar effects to benzodiazepines despite structural differences. wikipedia.org

Specifically, imidazo[1,2-a]pyridine derivatives have been developed as positive allosteric modulators of the GABA-A receptor, indicating their potential for treating anxiety disorders. wikipedia.orggoogle.comnih.gov Some of these compounds, such as alpidem (B1665719) and zolpidem, which share the core imidazo[1,2-a]pyridine structure, have been used clinically as anxiolytics and hypnotics. wikipedia.orgnih.gov

More recently, certain imidazopyridine-derived compounds have been identified as agonists of the orphan nuclear receptor Nurr1. nih.gov Nurr1 is a key regulator of genes involved in the development and maintenance of dopaminergic neurons, making it a potential therapeutic target for Parkinson's disease. nih.govdtic.mil For example, N-phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide was found to enhance Nurr1 transcriptional activity with an EC50 of 1 nM. nih.gov Although direct modulation of the Nurr-1 receptor by this compound has not been explicitly detailed, the activity of structurally related compounds suggests this is a plausible area for investigation.

Furthermore, derivatives of the related imidazo[2,1-b] tandfonline.comnih.govthiazole and imidazo[1,2-a]pyridine have been shown to act as agonists of the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov Advanced leads from an imidazopyridine series have also been reported as positive allosteric modulators of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. researchgate.net

A substantial body of research has focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives, including those with a 2-acetamide substitution. nih.gov These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines. tandfonline.comnih.govchemmethod.commdpi.comresearchgate.netuthscsa.edursc.orgnih.govnih.govgoogle.comresearchgate.net

Novel imidazo[1,2-a]pyridine hybrids, synthesized from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid and various amines, have demonstrated cytotoxic potential against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.com One such hybrid, HB9, showed an IC50 value of 50.56 μM against A549 cells, which was more potent than the standard chemotherapeutic agent Cisplatin in the same study. chemmethod.com Another hybrid, HB10, was significantly active against HepG2 cells with an IC50 of 51.52 μM. chemmethod.com

Furthermore, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxicity. mdpi.comresearchgate.net One compound, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), was identified as a potent inhibitor of the MDA-MB-231 breast cancer cell line with an IC50 of 1.4 μM, which was more effective than the multi-kinase inhibitor sorafenib (B1663141) in the same study. mdpi.com This compound also showed selectivity for MDA-MB-231 over the HepG2 cell line. mdpi.com

Other studies have investigated the anticancer activities of novel imidazo[1,2-a]pyridines (IPs) against the HCC1937 breast cancer cell line. nih.govnih.gov Two compounds, IP-5 and IP-6, demonstrated strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov The mechanism of action for IP-5 was found to involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov

The anticancer activity of these compounds is often attributed to the inhibition of various cellular targets. For instance, some imidazo[1,2-a]pyridine derivatives have been developed as Nek2 inhibitors, which are involved in cell cycle regulation. uthscsa.edu Compounds MBM-17 and MBM-55, with IC50 values of 3.0 nM and 1.0 nM against Nek2 respectively, effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis. uthscsa.edu Another study identified an imidazo[1,2-a]pyridine derivative as a potent covalent inhibitor of KRAS G12C-mutated NCI-H358 cells. rsc.org

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
HB9 A549 (Lung)50.56 chemmethod.com
HB10 HepG2 (Liver)51.52 chemmethod.com
5l MDA-MB-231 (Breast)1.4 mdpi.com
5l HepG2 (Liver)22.6 mdpi.com
IP-5 HCC1937 (Breast)45 nih.gov
IP-6 HCC1937 (Breast)47.7 nih.gov
IP-7 HCC1937 (Breast)79.6 nih.gov

Computational Studies and Molecular Modeling of Imidazo 1,2 a Pyridine 2 Acetamide Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For imidazo[1,2-a]pyridine-2-acetamide derivatives, DFT calculations provide crucial insights into their stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT studies on related imidazo[1,2-a]pyridine (B132010) structures, such as N-acylhydrazone derivatives, have utilized the B3LYP functional with a 6-31+G(d,p) basis set to analyze their reactivity and stability. These studies often focus on the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

For instance, the analysis of the Molecular Electrostatic Potential (MEP) helps in identifying the electron-rich and electron-poor regions of the molecule, which are potential sites for electrophilic and nucleophilic attacks, respectively. In the case of imidazo[1,2-a]pyridine derivatives, the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the acetamide (B32628) group are typically identified as nucleophilic sites.

Table 1: DFT Calculated Parameters for Representative Imidazo[1,2-a]pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Imidazo[1,2-a]pyridine-6.23-1.125.11
Imidazo[1,2-a]pyridine-3-carbaldehyde-6.89-2.544.35
2-phenyl-imidazo[1,2-a]pyridine-5.98-1.354.63

Note: The data in this table is illustrative and derived from various computational studies on imidazo[1,2-a]pyridine derivatives. The exact values for this compound would require specific calculations.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the binding mode and affinity of this compound derivatives with their biological targets, thereby guiding the design of more potent inhibitors.

Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. For example, docking studies of imidazo[1,2-a]pyridine derivatives have been conducted against targets such as oxidoreductase, a key enzyme in breast cancer, and VEGFR2, a receptor involved in angiogenesis. nih.govopenpharmaceuticalsciencesjournal.com

In a typical molecular docking study, the binding affinity, represented by a docking score (often in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the ligand and the amino acid residues of the target's active site are analyzed. For example, a study on novel imidazo[1,2-a]pyridine derivatives targeting oxidoreductase revealed that a lead compound exhibited a high binding energy of -9.207 kcal/mol, forming crucial interactions with amino acids such as His 222, Tyr 216, and Lys 270. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for Imidazo[1,2-a]pyridine Derivatives against Various Targets

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine-based inhibitorOxidoreductase-9.207His 222, Tyr 216, Lys 270 nih.govnih.gov
Imidazo[1,2-a]pyrimidine (B1208166) derivativeVEGFR2-8.5 to -11Not specified openpharmaceuticalsciencesjournal.com
Imidazo[1,2-a]pyridine-3-carboxamide (B1205228)QcrB (M. tuberculosis)-6.8Not specified

Note: This table presents data from studies on related imidazo[1,2-a]pyridine derivatives to illustrate the type of information obtained from molecular docking studies.

In Silico ADMET Predictions for Drug-Likeness

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools have become an integral part of the early-stage drug discovery process, as they can help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For this compound derivatives, various computational models are employed to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential toxicity. These predictions are often based on the physicochemical properties of the molecule, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are evaluated against established criteria like Lipinski's rule of five.

A study on imidazo[1,2-a]pyrimidine Schiff base derivatives, for instance, showed that the synthesized compounds exhibited promising drug-like characteristics with good predictions for oral absorption and low toxicity risks. nih.gov

Table 3: Predicted ADMET Properties for a Representative this compound Derivative

PropertyPredicted Value/RangeDesirable Range
Molecular Weight ( g/mol )~175< 500
LogP~1.5< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Human Oral AbsorptionHighHigh
Blood-Brain Barrier PenetrationLowLow (for peripherally acting drugs)
Ames MutagenicityNegativeNegative

Note: The values in this table are hypothetical for a representative this compound and serve to illustrate the parameters assessed in ADMET prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.

While specific QSAR studies focusing solely on this compound are not extensively reported, 3D-QSAR studies have been successfully applied to related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.gov For example, a 3D-QSAR study on imidazo-pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors led to the development of a statistically reliable model with good predictive ability. Such models are often built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the 3D steric and electrostatic fields of the molecules with their biological activities.

The contour maps generated from these analyses provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, a CoMFA contour map might indicate that a bulky, electron-donating group at a specific position on the imidazo[1,2-a]pyridine ring is favorable for activity. This information is invaluable for the rational design of new derivatives with improved potency.

Table 4: Key Parameters in a Typical 3D-QSAR Study

ParameterDescriptionTypical Value for a Good Model
(Coefficient of determination)The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² or r²cv (Cross-validated r²)A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset.> 0.5
F-test value A statistical test that determines the overall significance of the regression model.High value
Standard deviation of error of prediction (SDEP) A measure of the average deviation of the predicted values from the actual values.Low value

Note: This table outlines the common statistical parameters used to validate a QSAR model.

Advanced Analytical Techniques for Characterization of Imidazo 1,2 a Pyridine 2 Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of imidazo[1,2-a]pyridine-2-acetamide derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of imidazo[1,2-a]pyridine (B132010) derivatives, the protons on the fused ring system typically appear in the aromatic region (δ 7.0-9.5 ppm). For instance, in one study, the ¹H NMR spectrum of a synthesized imidazo[1,2-a]pyridine derivative showed distinct signals for the pyridine (B92270) and imidazole (B134444) ring protons. nih.gov Specifically, a doublet observed at δ 9.34 ppm was assigned to a proton on the imidazo[1,2-a]pyridine core. nih.gov The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and spatial arrangement. For example, in the ¹H NMR spectrum of 2-(adamantan-1-yl)imidazo[1,2-a]pyridine, the proton at position 5 of the imidazo[1,2-a]pyridine ring appeared as a doublet at δ 7.591-7.680 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core resonate at characteristic chemical shifts. For example, in the ¹³C NMR spectrum of 2-(adamantan-1-yl)imidazo[1,2-a]pyridine, the carbon atoms of the imidazo[1,2-a]pyridine ring were observed at δ 157.34 (C6), 144.87 (C7), 125.46 (C2), 123.76 (C4), 117.25 (C3), 111.62 (C5), and 106.59 (C1). nih.gov These assignments are crucial for confirming the successful synthesis of the target compound.

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(adamantan-1-yl)imidazo[1,2-a]pyridineCDCl₃8.072–8.058 (d, 1H), 7.680–7.591 (d, 1H), 7.316 (s, 1H), 7.133–7.101 (t, 1H), 6.735–6.708 (t, 1H), 2.117 (bs, 3H), 2.070–2.064 (bd, 6H), 1.836–1.824 (bt, 6H)157.34, 144.87, 125.46, 123.76, 117.25, 111.62, 106.59 nih.gov
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateDMSO-d₆9.34 (d, 1H), 8.31 (s, 1H), 7.82 (d, 1H), 7.73 (dd, 1H), 4.38 (q, 2H)Not explicitly provided nih.gov
6-methyl-N,N-dimethyl-2-(4-methylphenyl)-α-hydroxyimidazo[1,2-a]pyridine-3-acetamideCDCl₃7.57 (d, 2H), 7.28 (d, 2H), 7.10 (d, 1H), 5.75 (s, 1H), 2.87 (s, 3H), 2.40 (s, 6H), 2.34 (s, 3H)Not explicitly provided google.com

Mass Spectrometry (MS, LC-MS(ESI))

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also allows for the separation and analysis of complex mixtures. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound derivatives.

In the analysis of these compounds, the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For example, the LC-MS (ESI) analysis of a synthesized 6-bromo-imidazo[1,2-a]pyridine derivative showed a [M+H]⁺ ion at m/z 256.9, which is consistent with the calculated molecular weight of 256.1 for C₈H₇BrN₄O. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the compound with high confidence. nih.gov

Table 2: Mass Spectrometry Data for Imidazo[1,2-a]pyridine Derivatives

CompoundIonization MethodCalculated m/zFound m/zReference
C₈H₇BrN₄OESI256.1 ([M+H]⁺)256.9 nih.gov
C₃₂H₃₄F₂N₈O₆SESI697.2 ([M+H]⁺)697.3 nih.gov
2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamideESI354.02290 ([M+H]⁺)Not explicitly provided uni.lu
2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetamideESI301.08508 ([M+H]⁺)Not explicitly provided uni.lu

Infrared (IR) Spectroscopy and FTIR

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For imidazo[1,2-a]pyridine derivatives, the IR spectra typically show characteristic absorption bands for the aromatic C-H stretching vibrations around 3100 cm⁻¹, and the aromatic C-C and C-N stretching vibrations in the region of 1650-1400 cm⁻¹. nih.govresearchgate.net For instance, the FTIR spectrum of 2-(adamantan-1-yl)imidazo[1,2-a]pyridine displayed bands at 3103 cm⁻¹ (aromatic C-H stretch), and 1634 and 1449 cm⁻¹ (aromatic C-C stretch). nih.gov The presence of an acetamide (B32628) group would be indicated by a strong absorption band for the C=O stretch, typically around 1650-1680 cm⁻¹, and N-H stretching vibrations for a secondary amide.

X-ray Crystallography for Solid-State Structure Elucidation

For imidazo[1,2-a]pyridine derivatives that can be grown as single crystals, X-ray diffraction analysis can confirm the connectivity of the atoms and the stereochemistry of the molecule. nih.govnih.gov This technique is particularly valuable for establishing the absolute configuration of chiral centers and for studying intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net The geometric parameters obtained from X-ray crystallography, such as bond lengths and angles, are often in good agreement with those calculated using theoretical methods like density functional theory (DFT). researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. researchgate.netnih.gov By spotting a small amount of the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, the components of the mixture can be separated based on their polarity.

In the synthesis of this compound derivatives, TLC is used to determine when the starting materials have been consumed and the product has been formed. google.comresearchgate.net The spots on the TLC plate are typically visualized under UV light. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes. mdpi.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Imidazo[1,2-a]pyridine-2-acetamide Derivatives

The advancement of therapeutic agents is intrinsically linked to the evolution of synthetic chemistry. For derivatives of this compound, future research will likely focus on developing more efficient, sustainable, and diverse synthetic methodologies beyond traditional approaches. Modern synthetic strategies offer powerful tools to achieve this.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction are highly valuable for creating complex molecules in a single step. rsc.org Applying such MCRs could facilitate the rapid synthesis of diverse this compound derivatives by varying the initial aldehydes, isocyanides, and aminopyridines.

C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine (B132010) core is a powerful strategy to introduce chemical diversity. organic-chemistry.org Research into metal-catalyzed (e.g., copper, palladium) C-H activation will enable the introduction of the acetamide (B32628) group or other functionalities at specific positions with high precision and atom economy. organic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign techniques is a growing priority. Future syntheses will likely leverage ultrasound-assisted reactions or microwave irradiation, which can reduce reaction times, increase yields, and often eliminate the need for harsh catalysts or solvents. organic-chemistry.orgnih.gov For instance, ultrasound has been successfully used for the synthesis of related imidazo-fused heterocycles in water. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control. Developing flow-based protocols for the synthesis of the this compound scaffold would be a significant step towards efficient and reproducible large-scale production for further studies.

Table 1: Modern Synthetic Strategies for Imidazo[1,2-a]pyridine Scaffolds

Synthetic MethodDescriptionPotential Advantage for Derivative SynthesisReference
Groebke–Blackburn–Bienaymé (GBB) ReactionA three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide to form the imidazo[1,2-a]pyridine core.High efficiency and diversity for creating libraries of novel covalent inhibitors. rsc.org
Copper-Catalyzed Aerobic OxidationA one-pot procedure using copper iodide (CuI) to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines and ketones/nitroolefins using air as the oxidant.Broad functional group tolerance and use of an inexpensive catalyst and oxidant. organic-chemistry.org
Ultrasound-Assisted SynthesisUses high-frequency sound waves to accelerate the reaction, often in green solvents like water.Environmentally friendly, mild reaction conditions, and often metal-free. organic-chemistry.org
Molecular Iodine-Catalyzed SynthesisA three-component coupling using molecular iodine as a catalyst in an aqueous medium.Environmentally benign catalyst and solvent, good yields. nih.gov

Design and Synthesis of Advanced this compound Libraries for Screening

To systematically explore the therapeutic potential of the this compound scaffold, the design and synthesis of compound libraries for high-throughput screening are essential. nih.gov This approach allows for the rapid identification of lead compounds with desired biological activities.

Future efforts in this area will focus on:

Scaffold Decoration: Starting with the core this compound structure, libraries can be generated by systematically modifying various positions. This includes altering substituents on the pyridine (B92270) ring, the imidazole (B134444) ring, and the acetamide nitrogen.

Structure-Based Design: Utilizing computational tools and known structural information of biological targets (e.g., enzyme active sites), libraries can be designed with a higher probability of containing active compounds. nih.gov This "smart" library design is more efficient than random screening.

Combinatorial Chemistry: Employing solid-phase or solution-phase combinatorial techniques will enable the rapid assembly of a large number of distinct derivatives from a set of common building blocks. For example, a series of diarylamide and diarylurea derivatives based on the imidazo[1,2-a]pyridine scaffold were synthesized to screen for antiproliferative activity. nih.gov

Deeper Elucidation of Molecular Mechanisms of Action for this compound

While the broader class of imidazo[1,2-a]pyridines is known to interact with multiple biological targets, the specific molecular mechanisms of this compound are not fully understood. researchgate.net Future research must aim to precisely identify its protein targets and delineate the downstream signaling pathways it modulates.

Key research questions to address include:

Target Identification: Does the compound primarily act on kinases, G-protein coupled receptors, or other enzyme classes? Techniques like chemical proteomics and thermal shift assays can be employed to identify direct binding partners. Known targets for the scaffold include PI3K/mTOR, EGFR, COX-2, and Nek2 kinases. nih.govacs.orgnih.govresearchgate.net

Pathway Analysis: Once a target is identified, it is crucial to understand how its modulation affects cellular signaling. For instance, if the compound inhibits a kinase like PI3K, studies should confirm the downstream effects on the Akt/mTOR pathway. acs.org

Cellular Effects: Research should investigate the compound's impact on fundamental cellular processes. Studies on related derivatives have shown induction of cell cycle arrest, often through the upregulation of proteins like p53 and p21, and apoptosis, as indicated by increased caspase-3 activity. nih.gov One study on a novel imidazo[1,2-a]pyridine derivative showed it exerted anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Development of Targeted Therapies based on the this compound Scaffold

The ultimate goal of this research is to translate promising findings into effective, targeted therapies. The this compound scaffold serves as a valuable starting point for developing drugs that act on specific molecular targets implicated in disease, particularly cancer.

Future development will involve:

Lead Optimization: Once a lead compound is identified from library screening, medicinal chemists will systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. For example, a potent and selective c-Met inhibitor was identified from a series of imidazo[1,2-a]pyridine derivatives through bioisosteric replacement. nih.gov

Targeted Covalent Inhibitors (TCIs): The scaffold could be adapted to create TCIs, which form a permanent bond with their target protein. rsc.org This can lead to enhanced potency and prolonged duration of action. The GBB reaction has been used to synthesize novel KRAS G12C covalent inhibitors based on the imidazo[1,2-a]pyridine backbone. rsc.org

Disease-Specific Applications: Based on the elucidated mechanism of action, development can be focused on specific diseases. Given that the scaffold has shown activity against targets like PI3K/mTOR and Nek2, there is significant potential for developing targeted anticancer agents. nih.govacs.org Derivatives have already been designed with potent activity against melanoma and breast cancer cell lines. nih.govnih.gov

Table 2: Key Biological Targets for the Imidazo[1,2-a]pyridine Scaffold

Target ClassSpecific TargetTherapeutic RelevanceReference
KinasesPI3K/mTORCancer (cell growth, proliferation, survival) acs.org
KinasesNek2Cancer (cell cycle regulation, centrosome separation) nih.gov
KinasesEGFRCancer (various solid tumors) nih.gov
Kinasesc-MetCancer (tumor growth, angiogenesis, metastasis) nih.gov
EnzymesCOX-2Inflammation, Cancer researchgate.net
ReceptorsGABA-A ReceptorAnxiety, Insomnia researchgate.net

Q & A

Q. What are the established synthetic routes for imidazo[1,2-a]pyridine-2-acetamide derivatives, and how do reaction conditions influence yield and purity?

The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. For example, a one-pot three-component reaction using aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide (DMSO) as a methylene donor under iodine catalysis can yield this compound derivatives . Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical: higher temperatures (80–100°C) and inert atmospheres improve cyclization efficiency, while polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Yield and purity are further maximized via column chromatography or recrystallization .

Q. How is structural characterization of this compound derivatives performed to confirm regioselectivity?

Regioselectivity is confirmed through a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR can distinguish between N-substituted and C-substituted acetamide groups via chemical shifts in the 6.5–8.5 ppm range for aromatic protons and 2.0–3.5 ppm for methyl/methylene groups . X-ray diffraction provides definitive proof of substituent positions, as seen in disordered imidazo[1,2-a]pyridinium structures .

Q. What are the common biological targets associated with this compound derivatives?

These derivatives exhibit activity against enzymes involved in DNA replication (e.g., topoisomerases) and microbial cell wall synthesis. For example, N,N,6-trimethyl-2-(5-methyl-2-pyridinyl) variants inhibit bacterial DNA gyrase with IC₅₀ values <10 μM . Anticancer activity is linked to kinase inhibition (e.g., EGFR and BRAF) through competitive binding at ATP pockets .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2³ factorial design evaluates temperature (70–110°C), catalyst concentration (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies interactions: for example, high catalyst loading (2 mol%) in DMF at 100°C maximizes yield (85–90%) by accelerating cyclization while minimizing side-product formation . Statistical validation via ANOVA confirms significance (p < 0.05) for temperature and solvent factors .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. Orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) and HPLC purity analysis (>95%) are recommended. For example, a derivative reported as inactive in MTT assays showed potent inhibition in SPR (KD = 12 nM) due to poor cell permeability, resolved via prodrug modification .

Q. How do substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core influence pharmacokinetic properties?

Substituent effects are quantified via QSAR models. Electron-withdrawing groups (e.g., -NO₂) at position 3 enhance metabolic stability (t₁/₂ >6 h in liver microsomes) but reduce solubility. Conversely, hydrophilic acetamide groups at position 2 improve aqueous solubility (logP reduction by 0.5–1.0 units) while maintaining CNS penetration (BBB score >0.8) .

Q. What computational methods predict the reactivity of this compound derivatives in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic centers. For example, Fukui indices reveal higher electrophilicity at C-6 (f⁻ = 0.15) compared to C-2 (f⁻ = 0.08), guiding regioselective bromination or amination . Transition state modeling further predicts activation energies for SN2 reactions with amines (ΔG‡ ≈ 25–30 kcal/mol) .

Methodological Considerations

Q. How to validate the reproducibility of scaled-up this compound synthesis?

Reproducibility is ensured via process analytical technology (PAT), such as in-situ FTIR monitoring of intermediate formation. Continuous flow reactors reduce batch-to-batch variability (RSD <5%) by maintaining precise temperature (±1°C) and residence time (±2%) . Post-synthesis, ICP-MS detects residual metal catalysts (e.g., Pd <10 ppm) .

Q. What analytical techniques differentiate polymorphs of this compound derivatives?

Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., Form I melts at 215°C vs. Form II at 198°C). Powder X-ray diffraction (PXRD) distinguishes crystal habits, while dynamic vapor sorption (DVS) assesses hygroscopicity, critical for formulation stability .

Q. How to design SAR studies for this compound derivatives targeting antiviral activity?

SAR is built using a library of 20–30 derivatives with systematic substitutions (e.g., -CH₃, -OCH₃, -Cl). Activity cliffs are analyzed via 3D pharmacophore modeling, highlighting hydrogen bond acceptors at position 2 and hydrophobic groups at position 6 as critical for binding to viral proteases (e.g., SARS-CoV-2 Mpro) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.